N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine
Description
N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine is a tertiary amine featuring a benzyl group substituted with a diethoxyethoxy chain at the 3-position and a 2,2-diethoxyethylamine moiety. The diethoxy groups confer hydrolytic stability under neutral conditions while enabling acid-sensitive cleavage, making this compound valuable as a synthetic intermediate in organic chemistry and drug design .
Properties
CAS No. |
2006277-32-1 |
|---|---|
Molecular Formula |
C19H33NO5 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[[3-(2,2-diethoxyethoxy)phenyl]methyl]-2,2-diethoxyethanamine |
InChI |
InChI=1S/C19H33NO5/c1-5-21-18(22-6-2)14-20-13-16-10-9-11-17(12-16)25-15-19(23-7-3)24-8-4/h9-12,18-20H,5-8,13-15H2,1-4H3 |
InChI Key |
HLYHRTCPILKGQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCC1=CC(=CC=C1)OCC(OCC)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
Synthesis of 3-(2,2-Diethoxyethoxy)benzyl Chloride :
Alkylation Reaction :
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Solvent | Tetrahydrofuran (THF) | |
| Catalyst | Triethylamine | |
| Reaction Time | 12 hours |
Advantages : High atom economy and straightforward purification via column chromatography (SiO₂, ethyl acetate/hexane).
Limitations : Requires handling moisture-sensitive reagents and inert conditions.
Reductive Amination of 3-(2,2-Diethoxyethoxy)benzaldehyde
This one-pot method employs reductive amination between 3-(2,2-diethoxyethoxy)benzaldehyde and 2,2-diethoxyethylamine.
Reaction Pathway
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 64–69% | |
| Solvent | Methanol | |
| Reducing Agent | NaCNBH₃ | |
| Reaction Time | 5 hours total |
Advantages : Mild conditions and compatibility with acid-sensitive groups.
Limitations : Requires strict pH control (acetic acid additive) to prevent over-reduction.
Multi-Step Synthesis from 3-Hydroxybenzaldehyde
This approach integrates ethoxylation, reductive amination, and protection/deprotection steps.
Reaction Pathway
Key Data
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 58–62% | |
| Critical Step Yield | 85% (ethoxylation) | |
| Purification | Recrystallization (EtOAc/hexane) |
Advantages : Scalable for industrial production.
Limitations : Multi-step process increases complexity and time.
Optimization and Catalytic Strategies
Solvent Selection
Catalysis
Temperature Control
- 60–80°C : Optimal for ethoxylation and alkylation.
- 25°C : Maintained during reductive amination to avoid side reactions.
Purification and Characterization
Techniques
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 1.21 (t, 12H, OCH₂CH₃), 3.45–3.72 (m, 8H, OCH₂), 4.52 (s, 2H, ArCH₂N).
- MS (ESI+) : m/z 355.5 [M+H]⁺, consistent with molecular formula C₁₉H₃₃NO₅.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Alkylation | 68–72 | 12 | Moderate | High |
| Reductive Amination | 64–69 | 5 | High | Moderate |
| Multi-Step Synthesis | 58–62 | 24 | Low | Industrial |
Recommendation : For laboratory-scale synthesis, reductive amination offers speed and simplicity. Industrial applications favor the multi-step route despite lower yields.
Chemical Reactions Analysis
Types of Reactions: N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
N-(2,2-Diethoxyethyl)-2-phenoxyacetamide
- Structure: Shares the 2,2-diethoxyethylamine group but replaces the benzyl moiety with a phenoxyacetamide.
- Synthesis: Prepared via coupling 2-phenoxyacetic acid derivatives with 2,2-diethoxyethylamine in dichloromethane, yielding 71% crude product .
- Key Differences :
- Applications : Serves as a precursor for peptidomimetics due to its amide linkage .
N-(2,2-Diethoxyethyl)-N′-tetradecyl oxalamide
- Structure : Contains two 2,2-diethoxyethyl groups linked via an oxalamide bridge to a tetradecyl chain.
- Synthesis : Formed by reacting oxalic acid diethyl ester with 2,2-diethoxyethylamine, followed by alkylation with tetradecylamine .
- Key Differences: The long alkyl chain imparts lipophilicity, contrasting with the aromatic benzyl group in the target compound.
- Applications : Investigated as phospholipase A2 inhibitors, highlighting the role of diethoxyethyl groups in bioactive molecules .
N-[2-(2-Methoxyethoxy)ethyl]cyclopropanamine
- Structure : Features a methoxyethoxy ethyl chain and cyclopropane ring instead of the diethoxyethoxy benzyl group.
- The cyclopropane ring introduces strain, which may enhance reactivity in ring-opening reactions .
- Applications : Used in agrochemicals and pharmaceuticals due to its compact, rigid structure .
3-((tert-Butyldimethylsilyl)oxy)-N-(2,2-diethoxyethyl)-3,4-dihydro-2-pyrrol-5-amine
- Structure : Combines a diethoxyethylamine with a silyl-protected pyrrolidine ring.
- Synthesis: Formed via condensation of 3-((TBS)oxy)-5-ethoxydihydropyrrole with 2,2-diethoxyethylamine in ethanol .
- Key Differences :
- Applications : Explored in fragment-based drug discovery for fluorine-containing heterocycles .
Comparative Data Table
Research Findings and Trends
- Reactivity : The 2,2-diethoxyethylamine group is frequently utilized as a masked aldehyde precursor, enabling acid-catalyzed cyclization or deprotection to generate reactive intermediates (e.g., pyrazines, pyrrolidines) .
- Biological Activity : Compounds with diethoxyethyl groups show promise in enzyme inhibition (e.g., phospholipase A2), likely due to their ability to mimic natural substrates .
- Structural Flexibility : Variations in substituents (e.g., benzyl vs. alkyl chains) modulate solubility and target affinity, with aromatic groups enhancing π-π interactions in drug design .
Biological Activity
N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine is a compound with potential biological activity that has garnered interest in various fields of research. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
- Chemical Structure : The compound features a unique structure that includes a benzyl group and two diethoxyethylamine moieties.
- CAS Number : 143134-34-3
- Molecular Formula : C16H25N2O4
- Molecular Weight : 303.38 g/mol
| Property | Value |
|---|---|
| CAS Number | 143134-34-3 |
| Molecular Formula | C16H25N2O4 |
| Molecular Weight | 303.38 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound may be attributed to its ability to interact with cellular mechanisms, particularly through inhibition of enzymes such as topoisomerases. This interaction can lead to antiproliferative effects in various cell types.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects on mammalian cells. For instance, studies on benzopsoralens have shown that modifications at specific positions can enhance their activity against cell proliferation by inhibiting topoisomerase II activity .
Case Studies
-
Study on Benzopsoralens :
- Objective : To evaluate the antiproliferative effects of benzopsoralens with different substituents.
- Findings : Compounds with hydroxymethyl or diethylaminomethyl groups showed marked inhibition of cell growth in vitro. Notably, these compounds did not induce interstrand cross-links in DNA, suggesting a unique mechanism of action that may be leveraged for therapeutic applications .
-
Topoisomerase Inhibition :
- Objective : Investigate the role of topoisomerase inhibitors in cancer therapy.
- Findings : The study highlighted that certain derivatives of benzopsoralens could serve as potential candidates for photochemotherapy due to their ability to inhibit topoisomerases without causing significant mutagenic effects .
Safety and Toxicity
While the biological activity is promising, it is essential to consider the safety profile of this compound. Preliminary assessments indicate low mutagenic potential in bacterial models, which is a favorable characteristic for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
